5-Dihydrobenzofuranpyrovalerone hydrochloride, commonly referred to as 5-Dihydrobenzofuranpyrovalerone, is a synthetic compound belonging to the class of cathinones. It is structurally related to methylenedioxypyrovalerone and has been identified as a designer drug, often marketed for recreational use. The compound's chemical structure features a dihydrobenzofuran moiety, which distinguishes it from its analogs. Its legal status varies by jurisdiction, with some countries classifying it as a controlled substance due to its psychoactive properties and potential for abuse .
5-Dihydrobenzofuranpyrovalerone hydrochloride is synthesized chemically and has been sold online as a designer drug. It falls under the category of synthetic cathinones, which are derivatives of the naturally occurring stimulant cathinone found in khat leaves. These substances are known for their stimulant effects, which can include increased energy, euphoria, and heightened alertness .
The synthesis of 5-Dihydrobenzofuranpyrovalerone hydrochloride typically involves several key steps:
The specific reagents and conditions used in these reactions can vary widely depending on the desired yield and purity of the final product.
The molecular formula of 5-Dihydrobenzofuranpyrovalerone hydrochloride is , with a molar mass of approximately 273.376 g/mol. Its structure includes:
The compound can be represented with the following structural formula:
Key identifiers include:
As a synthetic cathinone, 5-Dihydrobenzofuranpyrovalerone hydrochloride participates in various chemical reactions typical of its class:
The mechanism of action for 5-Dihydrobenzofuranpyrovalerone hydrochloride primarily involves:
In vitro studies have shown that synthetic cathinones can induce oxidative stress and mitochondrial dysfunction in neuronal cells, which may lead to neurotoxic effects under certain conditions .
While primarily recognized for its recreational use as a designer drug, research into 5-Dihydrobenzofuranpyrovalerone hydrochloride has implications in several scientific domains:
Pyrovalerone cathinones emerged as prominent designer drugs following the scheduling of earlier stimulants like mephedrone and MDPV. 5-Dihydrobenzofuranpyrovalerone hydrochloride first appeared in online designer drug markets circa 2015, explicitly marketed as a "legal high" alternative to regulated stimulants such as MDPV (3,4-methylenedioxypyrovalerone) and α-PVP (α-pyrrolidinopentiophenone) . Its rapid identification by European monitoring agencies—including classification as an illegal substance in Sweden by January 2016—underscores the transient availability of synthetic cathinones in response to legislative changes .
The temporal trajectory of 5-DBFPV HCl aligns with a deliberate strategy by clandestine laboratories:
Table 1: Emergence Timeline of Key Pyrovalerone Cathinones
Compound | First Detected | Initial Legal Response | Primary Market Format |
---|---|---|---|
MDPV | ~2008 | EU-Wide Ban (2010) | Powder, Tablets |
α-PVP | ~2012 | US Schedule I (2016) | Crystal, Powder |
5-DBFPV HCl | ~2015 | Sweden (Jan 2016) | Hydrochloride Salt |
5-Dihydrobenzofuranpyrovalerone hydrochloride is characterized by a hybrid architecture merging a dihydrobenzofuran ring with a pyrrolidinyl pentanone chain. This scaffold positions it within two structural families:
Benzofuran-Substituted Cathinones:The dihydrobenzofuran moiety replaces traditional aromatic systems (e.g., methylenedioxyphenyl in MDPV). This modification introduces conformational constraints affecting dopamine transporter (DAT) binding affinity. Unlike fully saturated tetrahydrofuran rings, the dihydro configuration preserves partial aromaticity, potentially enhancing π-π interactions with transporter proteins [3].
Pyrovalerone Derivatives:Retention of the α-pyrrolidinovalerophenone backbone—comprising a pyrrolidine ring, β-keto group, and pentyl chain—confers potent psychostimulant properties. This core structure facilitates monoamine transporter blockade, particularly dopamine reuptake inhibition [7].
Table 2: Structural and Pharmacological Comparison of Key Pyrovalerone Derivatives
Feature | 5-DBFPV HCl | MDPV | α-PVP |
---|---|---|---|
Aromatic Substituent | Dihydrobenzofuran | 3,4-Methylenedioxyphenyl | Phenyl |
Pyrrolidine Position | β-Keto group | β-Keto group | β-Keto group |
α-Carbon Chain | Pentyl | Pentyl | Pentyl |
DAT/SERT Inhibition Ratio | >100:1 | ~140:1 | ~300:1 |
Primary Pharmacological Action | DAT Inhibition | DAT Inhibition | DAT Inhibition |
Pharmacologically, 5-DBFPV HCl demonstrates a high DAT/SERT inhibition ratio (exceeding 100:1), aligning it with traditional psychostimulants like cocaine rather than entactogens like MDMA. This selectivity arises from steric and electronic influences of the dihydrobenzofuran ring, which reduces steric hindrance compared to the methylenedioxyphenyl group in MDPV [3].
The regulation of 5-Dihydrobenzofuranpyrovalerone hydrochloride exemplifies the cat-and-mouse dynamic between illicit drug manufacturers and regulatory bodies. Key challenges include:
Table 3: Global Regulatory Status of 5-DBFPV HCl and Analogues
Jurisdiction | Regulatory Status | Legal Basis |
---|---|---|
Sweden | Illegal (Jan 2016) | Narcotics Control Act |
United States | Varies by state; Federal analogue act applicable | Controlled Substance Analogue Enforcement Act |
European Union | Subject to national controls; not EU-wide scheduled | EU Council Decision on New Psychoactive Substances |
Australia | Presumed prohibited | Poisons Standard (S9) |
Forensic identification remains challenging due to:
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: